3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone
Description
3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone is a propanone derivative featuring a 4-ethoxyanilino group at the 3-position and a 2-thienyl group at the 1-position. Its molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 295.38 g/mol. The ethoxy group (–OCH₂CH₃) on the aniline ring contributes to its lipophilicity (predicted XLogP ≈ 3–4) and modulates electronic properties, while the thienyl moiety enhances aromatic interactions in biological systems .
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-18-13-7-5-12(6-8-13)16-10-9-14(17)15-4-3-11-19-15/h3-8,11,16H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVGYCOOGZSUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93523-19-4 | |
| Record name | 3-(4-ETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone, a compound featuring both thienyl and ethoxyaniline moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C15H17NO2S
- Molecular Weight: 275.37 g/mol
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action:
- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- It may inhibit key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.
In Vitro Studies
In vitro studies have shown that this compound can effectively reduce cell viability in:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
- Colon Cancer Cells (HT-29)
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Caspase activation |
| HT-29 | 10.0 | MAPK/ERK inhibition |
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Researchers observed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Flow cytometry analysis confirmed increased annexin V positivity, suggesting early apoptotic events.
-
Animal Model Study :
- In vivo studies using xenograft models demonstrated that treatment with the compound resulted in tumor size reduction compared to control groups.
- Histological examination revealed increased apoptosis and reduced proliferation markers (Ki-67).
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects: Electron-donating groups (e.g., ethoxy) on the anilino ring enhance resonance stabilization, while electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity .
- Biological Activity : Thienyl-containing analogs show promise in targeting aromatic-driven interactions (e.g., kinase inhibition), whereas morpholine derivatives are more suited for solubility-dependent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
